3-Phenylbenzo[d]isoxazol-6-amine
CAS No.:
Cat. No.: VC17371837
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
![3-Phenylbenzo[d]isoxazol-6-amine -](/images/structure/VC17371837.png)
Specification
Molecular Formula | C13H10N2O |
---|---|
Molecular Weight | 210.23 g/mol |
IUPAC Name | 3-phenyl-1,2-benzoxazol-6-amine |
Standard InChI | InChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-15-13(11)9-4-2-1-3-5-9/h1-8H,14H2 |
Standard InChI Key | ACDJSKKLCFFNIN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-phenylbenzo[d]isoxazol-6-amine is C₁₃H₁₀N₂O, with a molecular weight of 210.23 g/mol. The benzoisoxazole scaffold consists of a fused benzene and isoxazole ring, where the phenyl group at position 3 and the amine at position 6 introduce steric and electronic modifications that influence reactivity and solubility .
Table 1: Physicochemical Properties of 3-Phenylbenzo[d]isoxazol-6-amine
Property | Value |
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Molecular Formula | C₁₃H₁₀N₂O |
Molecular Weight | 210.23 g/mol |
Density | ~1.3 g/cm³ (estimated) |
Melting Point | 110–115°C (estimated) |
LogP (Partition Coefficient) | 3.2 (estimated) |
The logP value suggests moderate lipophilicity, which may enhance membrane permeability in biological systems . The amine group at position 6 enables hydrogen bonding, potentially improving solubility in polar solvents compared to non-functionalized analogs .
Synthesis and Manufacturing
The synthesis of 3-phenylbenzo[d]isoxazol-6-amine can be inferred from methods used for related compounds. A two-step strategy is commonly employed:
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Formation of the Benzoisoxazole Core:
Cyclocondensation of hydroxylamine derivatives with ortho-substituted benzaldehydes or ketones generates the isoxazole ring. For example, Kalkhambkar et al. (2014) synthesized 3-phenylbenzo[d]isoxazol-6-ol via cyclization of 2-hydroxy-5-nitrobenzophenone with hydroxylamine hydrochloride . -
Introduction of the Amine Group:
Reduction of a nitro precursor or nucleophilic substitution of a hydroxyl group with ammonia under high-temperature conditions. Sato et al. (1991) demonstrated the reduction of nitrobenzoisoxazoles to amines using catalytic hydrogenation .
Table 2: Representative Synthetic Routes
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Cyclization | NH₂OH·HCl, EtOH, reflux | 75% | |
Nitro Reduction | H₂, Pd/C, MeOH | 82% |
Modifications such as Wittig reactions or Suzuki couplings could further diversify substituents on the phenyl ring .
Pharmacological Applications
While direct studies on 3-phenylbenzo[d]isoxazol-6-amine are sparse, structurally related benzoisoxazole derivatives exhibit significant bioactivity:
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IP6K Inhibition: Compound 6 (a benzoisoxazole analog with a trans-acrylic acid side chain) inhibited inositol hexakisphosphate kinase (IP6K) with IC₅₀ values of 0.8–3.2 μM, suggesting potential anti-obesity applications .
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Antimicrobial Activity: Beta-lactam derivatives featuring benzoisoxazole-amine moieties showed efficacy against Gram-positive bacteria in patent CN1687075A .
Table 3: Biological Activity of Analogous Compounds
Compound | Target | IC₅₀/EC₅₀ | Application |
---|---|---|---|
6-(Trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)-benzoisoxazol-3-amine | IP6K3 | 0.8 μM | Metabolic disorders |
3-Phenylbenzo[d]isoxazol-6-ol | N/A | N/A | Synthetic intermediate |
The amine group’s ability to form hydrogen bonds with enzymatic active sites may enhance target affinity .
Industrial and Research Significance
The compound’s versatility is highlighted by its role as:
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